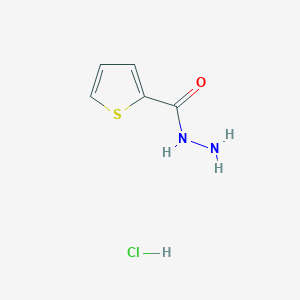![molecular formula C12H21Cl2N3 B1430736 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1823962-21-5](/img/structure/B1430736.png)
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Vue d'ensemble
Description
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is a heterocyclic organic compound. It is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of an imidazole ring fused to a piperidine ring, with a cyclopropylmethyl group attached to the imidazole nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation of the imidazole nitrogen using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the imidazole derivative and a suitable precursor such as 1,5-dibromopentane.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Alkylated or acylated derivatives of the imidazole ring.
Applications De Recherche Scientifique
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclopropylmethyl)piperazine dihydrochloride
- 1-(Cyclopropylmethyl)-1H-imidazole
- 1-(Cyclopropylmethyl)-2-imidazoline
Uniqueness
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings, along with the cyclopropylmethyl group, allows for versatile reactivity and a broad range of applications in various fields of research and industry.
Propriétés
IUPAC Name |
3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-11(8-13-5-1)12-14-6-7-15(12)9-10-3-4-10;;/h6-7,10-11,13H,1-5,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOXSWDYJGATSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)













